2-{[(Oxan-2-yl)oxy]methyl}benzonitrile
Description
2-{[(Oxan-2-yl)oxy]methyl}benzonitrile is a benzonitrile derivative featuring a tetrahydropyran (oxane) ring ether linked to the benzonitrile core via an oxymethyl group at the 2-position.
The molecular formula is C₁₃H₁₅NO₂ (calculated molecular weight: 233.27 g/mol), with the oxane ring contributing to its hydrophobicity and conformational rigidity. Synthetic routes for similar compounds (e.g., 2-[(propan-2-yloxy)methyl]benzonitrile ) typically involve nucleophilic substitution or etherification reactions, suggesting comparable methodologies for its preparation.
Properties
CAS No. |
194594-50-8 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(oxan-2-yloxymethyl)benzonitrile |
InChI |
InChI=1S/C13H15NO2/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,13H,3-4,7-8,10H2 |
InChI Key |
SZJCBYVYYUTYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oxan-2-yl)oxy]methyl}benzonitrile typically involves the reaction of benzonitrile with oxane derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between benzonitrile and oxane-2-yl methanol. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-{[(Oxan-2-yl)oxy]methyl}benzonitrile may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-{[(Oxan-2-yl)oxy]methyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, where nucleophiles such as amines or alcohols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2-{[(Oxan-2-yl)oxy]methyl}benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Oxan-2-yl)oxy]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 2-{[(Oxan-2-yl)oxy]methyl}benzonitrile and structurally related benzonitrile derivatives, focusing on molecular properties, synthesis, and hazards.
Table 1: Structural and Physicochemical Comparison
Key Observations:
For example, epoxide-containing analogs exhibit melting points >150°C , whereas linear alkyl ethers like 2-[(propan-2-yloxy)methyl]benzonitrile are liquid at room temperature .
Synthetic Yields :
- Epoxide-functionalized benzonitriles achieve moderate yields (56–61%) , comparable to branched alkyl ethers (e.g., 72% for tert-butyldimethylsilyl derivatives ).
Hazard Profiles :
- Branched alkyl ethers like 4-[[(2-methylhexyl)oxy]methyl]benzonitrile exhibit acute oral toxicity and skin irritation , whereas cyclic ethers (oxane, epoxide) may pose fewer risks due to reduced volatility and metabolic stability.
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